molecular formula C15H22N4O3S2 B2924564 N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide CAS No. 2034555-71-8

N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide

Cat. No.: B2924564
CAS No.: 2034555-71-8
M. Wt: 370.49
InChI Key: KBGCOYADTAHJTG-UHFFFAOYSA-N
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Description

N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S2/c1-11-15(13-5-8-23-10-13)12(2)19(17-11)7-6-16-14(20)9-18(3)24(4,21)22/h5,8,10H,6-7,9H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGCOYADTAHJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CN(C)S(=O)(=O)C)C)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Mechanism of Action

The mechanism of action of N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide is unique due to its combination of a thiophene ring, a pyrazole ring, and a sulfonamide group.

Biological Activity

N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(N-methylmethanesulfonamido)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a thiophene group, which is critical for its biological activity. Its molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, and it has a molecular weight of 378.5 g/mol. The unique combination of functional groups in this compound contributes to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Ring : Starting from suitable hydrazone derivatives.
  • Substitution Reactions : Introducing the thiophene moiety through electrophilic substitution.
  • Amidation : Coupling with methanesulfonamide to form the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties against bacteria and fungi. The presence of the thiophene group enhances this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration .
  • Anticancer Potential : Several studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions with kinases involved in cancer pathways are under investigation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to enzymes involved in inflammatory responses and cancer progression, inhibiting their activity.
  • Receptor Modulation : It may also interact with various receptors, influencing signaling pathways related to growth and inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Aspects
3,4-Dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamideBenzamide core with methoxy groupsLacks pyrazole ring
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethoxybenzamideBenzimidazole coreDifferent heterocyclic structure
6-(1H-benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidinThienopyrimidine structureFocus on antimicrobial activity

This comparison highlights how this compound stands out due to its combination of functional groups that confer distinct chemical and biological properties.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in vitro and in vivo:

  • In Vitro Anticancer Study : A study demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., HeLa and MCF7) at micromolar concentrations. Mechanistic studies indicated that it induces apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another study assessed its antimicrobial activity against Staphylococcus aureus and Escherichia coli, finding it effective at lower concentrations compared to standard antibiotics .

Q & A

Q. Methodological Answer :

  • X-ray crystallography : Single-crystal analysis confirms bond lengths, dihedral angles (e.g., pyrazole-thiophene torsion ~61.8°), and hydrogen-bonding motifs (e.g., R₂²(8) dimer formation) .
  • Spectroscopy : NMR (¹H/¹³C) verifies substituent integration, while IR identifies key functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₈H₂₃N₅O₃S₂) .

Advanced: How can researchers optimize reaction yields for the sulfonamide coupling step?

Q. Methodological Answer :

  • Catalyst selection : Use carbodiimides (e.g., EDC·HCl) to activate carboxyl groups, improving coupling efficiency .
  • Temperature control : Maintain low temperatures (0–5°C) during sulfonylation to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while post-reaction extraction with dichloromethane improves recovery .

Advanced: How can contradictions in biological activity data for structural analogues be resolved?

Q. Methodological Answer :

  • Substituent analysis : Compare analogues with varying substituents (e.g., thiophene vs. phenyl groups) using computational tools (e.g., molecular docking) to assess binding affinity differences .
  • Crystallographic data : Correlate activity with steric effects (e.g., methyl groups at pyrazole 3,5-positions increasing steric hindrance) .
  • Statistical validation : Apply multivariate regression to isolate variables (e.g., logP, hydrogen-bond donors) influencing activity discrepancies .

Advanced: What strategies are recommended for designing analogues with enhanced pharmacokinetic properties?

Q. Methodological Answer :

  • Bioisosteric replacement : Substitute the thiophene ring with bioisosteres (e.g., furan or triazole) to modulate lipophilicity and metabolic stability .
  • Pro-drug approaches : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and bioavailability .
  • Computational modeling : Use QSAR models to predict ADMET properties, prioritizing analogues with optimal polar surface area (<140 Ų) and rotatable bond counts (<5) .

Advanced: How can researchers address crystallization challenges during purification?

Q. Methodological Answer :

  • Solvent screening : Test mixed solvents (e.g., methanol/acetone 1:1) to balance solubility and nucleation rates .
  • Temperature gradients : Gradual cooling (e.g., 4°C/hour) promotes larger crystal formation.
  • Seeding : Introduce microcrystals of the pure compound to induce controlled crystallization .

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